Perindopril-d4 chemical structure and properties
Perindopril-d4 chemical structure and properties
An In-depth Technical Guide to Perindopril-d4
This guide provides a comprehensive overview of the chemical structure, properties, and applications of Perindopril-d4, tailored for researchers, scientists, and professionals in drug development. Perindopril-d4 is the deuterium-labeled analog of Perindopril, a potent angiotensin-converting enzyme (ACE) inhibitor.[1][2] Its primary utility lies in its application as an internal standard for the precise quantification of Perindopril in biological samples during analytical and pharmacokinetic studies.[3]
Chemical Structure and Properties
Perindopril-d4 is structurally identical to Perindopril, with the exception of four deuterium atoms incorporated into the propanoyl group. This isotopic labeling results in a higher molecular weight, allowing it to be distinguished from the unlabeled parent drug in mass spectrometry-based analyses, without altering its chemical behavior.[3]
Table 1: Chemical and Physical Properties of Perindopril-d4
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | (2S, 3aS, 7aS)-1-(((S)-1-ethoxy-1-oxopentan-2-yl)-L-alanyl-2, 3, 3, 3-d4)octahydro-1H-indole-2-carboxylic acid | [3][4] |
| CAS Number | 1356929-58-2 | [1][5] |
| Molecular Formula | C₁₉H₂₈D₄N₂O₅ | [5][6] |
| Molecular Weight | 372.49 g/mol | [1][5][6] |
| Accurate Mass | 372.2562 | [5] |
| Synonyms | (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)butyl]amino]-1-oxopropyl-d4]octahydro-1H-indole-2-carboxylic Acid | [1][6] |
| Purity | >95% (HPLC) | [5] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [2] |
| Storage Temperature | -20°C | [2][5] |
| Parent Drug | Perindopril | [3] |
| Unlabeled CAS | 82834-16-0 |[5] |
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
Perindopril-d4 shares the same mechanism of action as its parent compound, Perindopril. Perindopril is a prodrug that is metabolized in the liver to its active form, perindoprilat.[7][8] Perindoprilat is a potent, competitive inhibitor of the Angiotensin-Converting Enzyme (ACE).[7]
ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.[9] It converts the inactive angiotensin I (ATI) into the potent vasoconstrictor angiotensin II (ATII).[10][11] Angiotensin II constricts blood vessels and stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys, thereby increasing blood volume and pressure.[9][10]
By inhibiting ACE, perindoprilat decreases the levels of angiotensin II.[10] This leads to vasodilation (widening of blood vessels), reduced aldosterone secretion, and consequently, a decrease in blood pressure.[9] ACE is also responsible for degrading bradykinin, a potent vasodilator; its inhibition leads to increased bradykinin levels, which further contributes to the blood pressure-lowering effect.[11]
Experimental Protocols and Applications
As a stable isotope-labeled compound, Perindopril-d4 is an ideal internal standard for bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS).[3] It helps to correct for variability during sample preparation and analysis, ensuring accurate and precise quantification of Perindopril in complex biological matrices like plasma or urine.[3]
General Experimental Workflow: Pharmacokinetic Study
The use of Perindopril-d4 as an internal standard is crucial in pharmacokinetic studies that aim to understand the absorption, distribution, metabolism, and excretion (ADME) of Perindopril.
Analytical Methodologies
Various analytical methods have been developed for the quantification of Perindopril, where Perindopril-d4 would serve as the internal standard.
1. High-Performance Liquid Chromatography (HPLC) RP-HPLC methods are commonly employed for the determination of Perindopril in pharmaceutical dosage forms.[12]
Table 2: Example RP-HPLC Method Parameters for Perindopril Analysis
| Parameter | Condition | Reference(s) |
|---|---|---|
| Column | C18 | [12] |
| Mobile Phase | Methanol : 0.02 M Sodium Dihydrogen Phosphate (60:40, v/v), pH 3.0 | [13] |
| Flow Rate | 1.0 mL/min | [13] |
| Detection | UV at 215 nm | [12] |
| Linearity Range | 20-100 µg/mL |[12] |
2. Spectrophotometric Methods Spectrophotometric methods are also used for Perindopril analysis, often involving the formation of a colored complex.
Table 3: Example Spectrophotometric Method Parameters for Perindopril Analysis
| Method | Reagent | Wavelength (λmax) | Linearity Range | Reference(s) |
|---|---|---|---|---|
| Method A | Zinc(II) and Eosin | 510 nm | 10–200 µg/mL | [12] |
| Method B | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 365 nm | 10–180µg/mL | [12] |
| Method C | 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) | 460 nm | 5.0–60.0 µg/mL |[13] |
Synthesis Overview
The industrial synthesis of Perindopril, the parent compound, typically involves a key peptide-coupling step. One common process involves the condensation of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester with N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine.[14][15] This reaction is often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) and 1-hydroxy benzotriazole (HOBT).[14] The resulting ester is then debenzylated through hydrogenolysis to yield Perindopril.[14] The synthesis of Perindopril-d4 would follow a similar pathway, utilizing a deuterated N-alanyl starting material.
Safety and Storage
There is limited specific safety data available for Perindopril-d4 itself; however, it should be handled with the same precautions as the parent drug, Perindopril. Perindopril is contraindicated in pregnancy as it can cause harm to the fetus.[16]
References
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- 4. Perindopril-D4 | CAS No- 1356929-58-2 | Simson Pharma Limited [simsonpharma.com]
- 5. Perindopril-D4 | CAS 1356929-58-2 | LGC Standards [lgcstandards.com]
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- 7. go.drugbank.com [go.drugbank.com]
- 8. perindopril | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. What is the mechanism of Perindopril Arginine? [synapse.patsnap.com]
- 10. What is the mechanism of Perindopril Erbumine? [synapse.patsnap.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. researchgate.net [researchgate.net]
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- 14. Process for the preparation of perindopril and salts thereof - Patent 1864973 [data.epo.org]
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